8-{(1R)-2-[4-(2,4,5-Trifluorophenyl)piperazin-1-yl]-1-methylethyl}-8-azaspiro[4.5]decane-7,9-dione
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Overview
Description
SNAP-8719 is a selective antagonist of the alpha-1D adrenergic receptor. It has shown better selectivity for the alpha-1D adrenergic receptor and lower binding affinity for the serotonin 1A receptor . This compound is primarily used in scientific research and is not intended for therapeutic purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
SNAP-8719 can be synthesized through a multi-step process involving the reaction of specific starting materials under controlled conditions. The synthetic route typically involves the formation of an imine intermediate, followed by a series of reactions to introduce the desired functional groups. The reaction conditions often include the use of solvents like dichloromethane, molecular sieves, and catalysts such as copper triflate .
Industrial Production Methods
Industrial production of SNAP-8719 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve the use of large-scale reactors, precise temperature control, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
SNAP-8719 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of SNAP-8719 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from the reactions of SNAP-8719 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs .
Scientific Research Applications
SNAP-8719 has a wide range of scientific research applications, including:
Mechanism of Action
SNAP-8719 exerts its effects by selectively binding to the alpha-1D adrenergic receptor, thereby blocking its activity. This antagonism leads to a decrease in the receptor’s signaling pathways, which can affect various physiological processes . The molecular targets and pathways involved include the inhibition of adrenergic signaling and modulation of downstream effectors .
Comparison with Similar Compounds
SNAP-8719 is structurally similar to BMY-7378, another selective alpha-1D adrenergic receptor antagonist. SNAP-8719 has shown better selectivity and lower binding affinity for the serotonin 1A receptor. Other similar compounds include:
BMY-7378: A selective alpha-1D adrenergic receptor antagonist with a different binding profile.
Buspirone: An anxiolytic drug that also targets the serotonin 1A receptor.
Tandospirone: Another anxiolytic with activity at the serotonin 1A receptor.
SNAP-8719’s uniqueness lies in its high selectivity for the alpha-1D adrenergic receptor and its lower affinity for the serotonin 1A receptor, making it a valuable tool for specific research applications .
Properties
Molecular Formula |
C22H28F3N3O2 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
8-[(2R)-1-[4-(2,4,5-trifluorophenyl)piperazin-1-yl]propan-2-yl]-8-azaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C22H28F3N3O2/c1-15(28-20(29)12-22(13-21(28)30)4-2-3-5-22)14-26-6-8-27(9-7-26)19-11-17(24)16(23)10-18(19)25/h10-11,15H,2-9,12-14H2,1H3/t15-/m1/s1 |
InChI Key |
WCWNYVYNQAPOOX-OAHLLOKOSA-N |
Isomeric SMILES |
C[C@H](CN1CCN(CC1)C2=CC(=C(C=C2F)F)F)N3C(=O)CC4(CCCC4)CC3=O |
Canonical SMILES |
CC(CN1CCN(CC1)C2=CC(=C(C=C2F)F)F)N3C(=O)CC4(CCCC4)CC3=O |
Origin of Product |
United States |
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